Cas no 14090-85-8 (3-Methanesulfinylpropanoic acid)

3-Methanesulfinylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-methanesulfinylpropanoic acid
- 3-methylsulfinylpropanoic acid
- 3-Methylsulfinyl-Propionic Acid
- Propanoic acid, 3-(methylsulfinyl)-
- 3-(Methanesulfinyl)propanoic acid
- Z1526317662
- 3-Methanesulfinylpropanoic acid
-
- インチ: 1S/C4H8O3S/c1-8(7)3-2-4(5)6/h2-3H2,1H3,(H,5,6)
- InChIKey: OLSJFOQLAOTISH-UHFFFAOYSA-N
- ほほえんだ: S(C)(CCC(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 110
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 73.6
3-Methanesulfinylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75745-0.05g |
3-methanesulfinylpropanoic acid |
14090-85-8 | 95.0% | 0.05g |
$88.0 | 2025-02-24 | |
Enamine | EN300-75745-0.25g |
3-methanesulfinylpropanoic acid |
14090-85-8 | 95.0% | 0.25g |
$188.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551033-10g |
3-(Methylsulfinyl)propanoic acid |
14090-85-8 | 98% | 10g |
¥25425 | 2023-04-15 | |
Enamine | EN300-75745-5.0g |
3-methanesulfinylpropanoic acid |
14090-85-8 | 95.0% | 5.0g |
$1364.0 | 2025-02-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0637-10G |
3-methanesulfinylpropanoic acid |
14090-85-8 | 95% | 10g |
¥ 10,170.00 | 2023-03-31 | |
Aaron | AR001DOR-5g |
Propanoic acid, 3-(methylsulfinyl)- |
14090-85-8 | 95% | 5g |
$1901.00 | 2023-12-16 | |
Aaron | AR001DOR-50mg |
Propanoic acid, 3-(methylsulfinyl)- |
14090-85-8 | 95% | 50mg |
$146.00 | 2025-02-13 | |
1PlusChem | 1P001DGF-500mg |
Propanoic acid, 3-(methylsulfinyl)- |
14090-85-8 | 95% | 500mg |
$499.00 | 2024-06-21 | |
Aaron | AR001DOR-2.5g |
Propanoic acid, 3-(methylsulfinyl)- |
14090-85-8 | 95% | 2.5g |
$1295.00 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0637-1g |
3-methanesulfinylpropanoic acid |
14090-85-8 | 95% | 1g |
¥2264.0 | 2024-04-24 |
3-Methanesulfinylpropanoic acid 関連文献
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
3-Methanesulfinylpropanoic acidに関する追加情報
3-Methanesulfinylpropanoic acid (CAS No. 14090-85-8): An Overview of Its Structure, Properties, and Applications
3-Methanesulfinylpropanoic acid (CAS No. 14090-85-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as MSPA, is characterized by its unique structure, which includes a methanesulfinyl group attached to a propanoic acid backbone. The molecular formula of 3-Methanesulfinylpropanoic acid is C4H8O3S, and it has a molecular weight of approximately 124.16 g/mol.
The chemical structure of 3-Methanesulfinylpropanoic acid is particularly noteworthy due to the presence of the sulfinyl group (-SOH), which imparts unique chemical and biological properties to the molecule. This group can undergo various chemical reactions, such as oxidation to form the corresponding sulfonyl compound or reduction to form the sulfide derivative. These transformations are crucial in understanding the reactivity and potential applications of MSPA.
In terms of physical properties, 3-Methanesulfinylpropanoic acid is a white crystalline solid at room temperature with a melting point of around 105-107°C. It is soluble in water and polar organic solvents such as methanol and ethanol, making it amenable to various synthetic and analytical techniques. The solubility and stability of MSPA in different media are important considerations for its use in both laboratory research and industrial applications.
The biological activity of 3-Methanesulfinylpropanoic acid has been a subject of extensive study in recent years. Research has shown that MSPA exhibits potent antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This makes it a promising candidate for the development of therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
In addition to its antioxidant properties, MSPA has been found to have anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various biological systems. These findings suggest that MSPA could be developed into novel anti-inflammatory drugs with potential applications in treating chronic inflammatory conditions.
The pharmacological profile of 3-Methanesulfinylpropanoic acid has also been explored in preclinical studies. Animal models have shown that MSPA can effectively reduce oxidative stress and inflammation in tissues affected by various diseases. For example, in a study on diabetic nephropathy, treatment with MSPA significantly reduced renal damage by attenuating oxidative stress and inflammatory responses. These results highlight the potential therapeutic benefits of MSPA in managing diabetes-related complications.
The synthetic routes for producing Methanesulfinylpropanoic acid have been well-documented in the literature. One common method involves the reaction of methanesulfonyl chloride with an appropriate alcohol or amine followed by hydrolysis to form the carboxylic acid. Alternative synthetic strategies include the use of organometallic reagents or catalytic processes to achieve high yields and purity levels. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
In conclusion, Methanesulfinylpropanoic acid (CAS No. 14090-85-8) is a multifaceted compound with a wide range of potential applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure endows it with valuable properties such as antioxidant and anti-inflammatory activities, making it a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this intriguing molecule.
14090-85-8 (3-Methanesulfinylpropanoic acid) 関連製品
- 2171240-90-5(2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 953149-61-6(2-chloro-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 2229361-95-7(2-(4-bromo-2-methoxyphenyl)propanal)
- 1337376-32-5(1-(3-Fluoro-4-nitrophenyl)ethan-1-amine)
- 2137442-01-2(5-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(propan-2-yl)aminopentan-2-ol)
- 2229367-82-0(4-bromo-3-(1-cyano-3-oxocyclobutyl)benzonitrile)
- 4135-11-9(Polymyxin B1)
- 2734773-31-8(1-(3-Bromo-2-fluorophenyl)-2,2-dichloroethanol)
- 387362-68-7(tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 2227740-01-2(4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one)
